molecular formula C19H19N3O4S2 B2355640 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide CAS No. 922000-66-6

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide

Cat. No.: B2355640
CAS No.: 922000-66-6
M. Wt: 417.5
InChI Key: DAPGLLSBFWCVMS-UHFFFAOYSA-N
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Description

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Compounds containing a sulfonamide thiazole moiety, including those similar to 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide, have been synthesized and evaluated for anticonvulsant activity. Certain derivatives have shown protection against picrotoxin-induced convulsion, suggesting potential applications in epilepsy treatment (Farag et al., 2012).

Antimicrobial Activity

Several studies have reported the synthesis of novel thiazole derivatives with significant antimicrobial properties. These compounds, structurally related to this compound, have exhibited substantial anti-bacterial and anti-fungal activities, indicating their potential as antimicrobial agents (Saravanan et al., 2010).

Antioxidant Activity

Some amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles, structurally akin to the compound , have been synthesized and tested for antioxidant activity. Certain derivatives have shown excellent antioxidant activity, potentially greater than standard ascorbic acid (Talapuru et al., 2014).

Anticancer and Antiviral Activities

Research indicates that certain thiazole and acetamide derivatives, related to the compound , have been synthesized and evaluated for their anticancer and antiviral activities. These studies suggest potential applications in treating cancers and viral infections (Havrylyuk et al., 2013).

Anti-Inflammatory Activity

Novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related compounds have been synthesized and evaluated for their anti-inflammatory activity. These compounds have exhibited significant anti-inflammatory properties, suggesting their potential use in treating inflammation-related conditions (Koppireddi et al., 2013).

Enzyme Inhibition

Studies on compounds structurally similar to this compound have shown their efficacy as enzyme inhibitors. For instance, certain derivatives have been found to be potent urease inhibitors, displaying significant activity and providing insight into potential medical applications (Gull et al., 2016).

Carbonic Anhydrase Inhibition

A series of sulfonamide inhibitors, structurally related to the target compound, have been investigated for their inhibitory action on carbonic anhydrases, showing low nanomolar inhibition KI values. This suggests potential applications in treating various pathologies, including cancer and epilepsy (Carta et al., 2017).

Properties

IUPAC Name

2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13-4-3-5-14(10-13)20-18(23)11-15-12-27-19(21-15)22-28(24,25)17-8-6-16(26-2)7-9-17/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPGLLSBFWCVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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